D-Fructose-3-d

Description

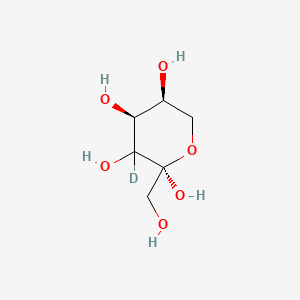

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4S,5S)-3-deuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5?,6-/m0/s1/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-BUZGMKGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1([C@H]([C@H](CO[C@]1(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Deuterated D Fructose Analogues

Isotopic Enrichment and Purity Assessment Techniques

Confirming the successful and specific incorporation of deuterium (B1214612) is critical. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this validation. rsc.orgeurofins.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for determining the precise location of the isotopic label. wikipedia.orgrsc.orgrsc.org

In the ¹H NMR spectrum of D-fructose-3-d, the signal corresponding to the proton at the C-3 position will be absent or significantly reduced.

Conversely, a ²H NMR (deuterium NMR) spectrum will show a characteristic signal at the chemical shift corresponding to the C-3 position, providing direct evidence of the label's location. wikipedia.orgresearchgate.net

¹³C NMR spectroscopy is also highly informative. The carbon at C-3 will exhibit a characteristic isotopic shift (a slight upfield shift) and the C-D coupling can be observed, confirming the attachment of deuterium to that specific carbon. nih.govrsc.org

Table 2: Analytical Techniques for Isotopic Purity Assessment of this compound

| Technique | Information Provided | Expected Result for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Confirms isotopic enrichment by mass difference. | Molecular ion peak shifted by +1 m/z compared to unlabeled fructose (B13574). nih.gov |

| ¹H NMR | Confirms absence of proton at the labeled site. | Disappearance or significant reduction of the H-3 signal. |

| ²H NMR | Directly detects the deuterium nucleus. | Appearance of a signal at the chemical shift for the C-3 position. wikipedia.orgresearchgate.net |

Precursor Sourcing and Preparation for Deuterated Fructose Synthesis

The synthesis of this compound requires a specific set of starting materials, the choice of which depends on the selected synthetic route (chemical or enzymatic).

Carbohydrate Precursor: The primary starting material is D-fructose itself, which is a readily available and relatively inexpensive monosaccharide. rsc.orgresearchgate.net For some complex chemical syntheses, a pre-protected fructose derivative may be used as the starting point. researchgate.net

Deuterium Source: The source of the isotope is a crucial component.

For chemical synthesis , this is typically a deuterated reducing agent like sodium borodeuteride (NaBD₄).

For enzymatic synthesis and some catalytic exchange reactions, the most common and cost-effective deuterium source is heavy water (D₂O). nih.govresearchgate.net

Ancillary Reagents:

Chemical Synthesis: This route requires a host of other reagents, including solvents, catalysts, and compounds for protection and deprotection steps. These include reagents for forming ethers (e.g., benzyl (B1604629) bromide) or acetals (e.g., acetone, 2,2-dimethoxypropane), as well as acids and bases for their subsequent removal. masterorganicchemistry.comrsc.org

Enzymatic Synthesis: This approach requires the specific enzyme (e.g., D-ketose 3-epimerase) and a suitable buffer system prepared in D₂O to maintain the enzyme's activity and provide the deuterium source. nih.govresearchgate.net

Spectroscopic Characterization and Configurational Analysis of D Fructose 3 D

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of D-fructose-3-d, providing insights into its atomic connectivity, the influence of isotopic substitution, and its dynamic behavior in solution.

¹H and ¹³C NMR Chemical Shift Assignments in Deuterated Solvents

The analysis of ¹H and ¹³C NMR spectra of this compound in deuterated solvents like D₂O and DMSO-d₆ is fundamental for its structural characterization. uoc.grnih.gov The chemical shifts of the protons and carbons are influenced by the electronic environment of each nucleus. In D₂O at 20°C, D-fructose exists as an equilibrium mixture of several tautomers: β-pyranose (68.23%), β-furanose (22.35%), α-furanose (6.24%), α-pyranose (2.67%), and the keto form (0.50%). nih.gov The specific deuteration at the C-3 position in this compound would lead to the absence of the corresponding ¹H signal and a significant change in the ¹³C signal for C-3, aiding in the unambiguous assignment of the spectra.

The chemical shifts for the different tautomeric forms of fructose (B13574) have been extensively studied. For instance, ¹³C NMR chemical shifts for β-fructopyranose, α-fructofuranose, and β-fructofuranose have been reported in deuterated water. researchgate.net The presence of the deuterium (B1214612) at C-3 would primarily affect the C-3 chemical shift, but also induce smaller, yet measurable, changes in the chemical shifts of neighboring carbons (C-2 and C-4) due to isotope effects.

Table 1: Representative ¹H and ¹³C Chemical Shifts for Major Fructose Tautomers in D₂O

| Tautomer | Nucleus | Chemical Shift (ppm) |

| β-D-fructopyranose | H-1a, H-1b | ~3.5-3.8 |

| H-3 | ~4.1 | |

| H-4 | ~3.9 | |

| H-5 | ~3.8 | |

| H-6a, H-6b | ~3.7-3.9 | |

| C-1 | ~64 | |

| C-2 | ~99 | |

| C-3 | ~76 | |

| C-4 | ~70 | |

| C-5 | ~82 | |

| C-6 | ~63 | |

| β-D-fructofuranose | H-1a, H-1b | ~3.6-3.7 |

| H-3 | ~4.2 | |

| H-4 | ~4.1 | |

| H-5 | ~3.9 | |

| H-6a, H-6b | ~3.7 | |

| C-1 | ~64 | |

| C-2 | ~105 | |

| C-3 | ~82 | |

| C-4 | ~77 | |

| C-5 | ~83 | |

| C-6 | ~63 |

Note: These are approximate values and can vary with temperature and concentration. The values for this compound will show specific deviations, particularly for the C-3 position. carlroth.com

Analysis of Deuterium-Induced Isotope Effects on Chemical Shifts and Coupling Constants

The substitution of a proton with a deuterium atom at the C-3 position introduces measurable isotope effects on both chemical shifts and coupling constants. huji.ac.il These effects are valuable for confirming the site of deuteration and for detailed conformational analysis.

Isotope Effects on Chemical Shifts : A secondary isotope shift is the change in the chemical shift of a nucleus when an isotope of a neighboring atom is changed. huji.ac.il In this compound, the ¹³C chemical shift of C-3 will experience a primary isotope effect, while the adjacent carbons (C-2 and C-4) will show two-bond (²ΔC(D)) isotope effects, which are typically upfield shifts of around 0.1 ppm. huji.ac.il Three-bond isotope effects (³ΔC(D)) on C-1 and C-5 are also possible, though generally smaller. huji.ac.il The magnitude of these shifts can provide information about molecular geometry and hydrogen bonding. mdpi.com

Isotope Effects on Coupling Constants : The replacement of ¹H with ²H (deuterium) at C-3 alters the spin-spin coupling interactions. The large ¹J(C,H) coupling will be replaced by a smaller ¹J(C,D) coupling, with the relationship ¹J(C,H) ≈ 6.5 × ¹J(C,D). pitt.edu Furthermore, the three-bond proton-proton coupling constants (³J(H,H)) involving H-3, such as ³J(H-3, H-4), will be absent. This simplifies the spectrum and aids in the assignment of other proton signals. Analysis of the remaining ³J(H,H) values, for example between H-4 and H-5, can still provide information about the dihedral angles and thus the ring conformation of the different tautomers. uoc.gr

Elucidation of Tautomeric Equilibria and Conformational Preferences in Solution

NMR spectroscopy is a powerful tool for studying the dynamic equilibrium of this compound tautomers in solution. uoc.grresearchgate.net The relative integrals of well-resolved signals corresponding to each tautomer in the ¹H or ¹³C NMR spectrum allow for the quantification of their populations at equilibrium. nih.govresearchgate.net

Studies on unmodified D-fructose have shown that the tautomeric distribution is solvent and temperature dependent. researchgate.netrsc.org In aqueous solutions, the β-pyranose form is predominant, while in dimethyl sulfoxide (B87167) (DMSO), the proportion of the β-furanose form increases significantly, which is attributed to intramolecular hydrogen bonding. uoc.gr The introduction of a deuterium at C-3 is not expected to significantly alter the position of the tautomeric equilibrium, but NMR studies on this compound can confirm this.

Conformational analysis of the dominant pyranose and furanose rings can be achieved by examining the vicinal proton-proton coupling constants (³J(H,H)). uoc.gr For the pyranose ring, the magnitude of these couplings can be related to the dihedral angles between adjacent protons through the Karplus equation, allowing for the determination of the preferred chair or boat conformation. For the furanose ring, which is more flexible, the coupling constants provide information about the puckering of the five-membered ring. uoc.gr Two-dimensional NMR techniques, such as COSY and NOESY, can further aid in assigning proton signals and providing information about through-bond and through-space connectivities, respectively, which are crucial for a complete conformational picture. uoc.gr

Mass Spectrometry (MS) Applications for Isotopic Purity and Molecular Formula Verification

Mass spectrometry is an essential analytical technique for confirming the successful synthesis and purity of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to verify the molecular formula. For this compound (C₆H₁₁DO₆), the expected exact mass will be slightly different from that of unlabeled fructose (C₆H₁₂O₆).

The primary application of MS in this context is the determination of isotopic purity. By analyzing the mass spectrum, the relative abundance of this compound compared to any remaining unlabeled fructose or fructose molecules with deuterium at other positions can be quantified. almacgroup.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate the isotopically labeled compound from any impurities before mass analysis. almacgroup.com The mass spectrum will show a characteristic isotopic distribution pattern. For a compound with a single deuterium label, the molecular ion peak (M+H)⁺ will be shifted by approximately 1 Da compared to the unlabeled compound. The relative intensity of the (M+H)⁺ peak for the labeled compound versus the unlabeled compound provides a direct measure of the isotopic enrichment.

Vibrational Spectroscopy (FTIR, Raman) for Deuteration Confirmation and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers a complementary method for characterizing this compound. scielo.br These techniques probe the vibrational modes of molecules, which are sensitive to isotopic substitution and conformation.

The substitution of a C-H bond with a C-D bond at the 3-position will result in a noticeable shift in the vibrational frequencies associated with this bond. The C-H stretching vibration, typically observed in the 2800-3000 cm⁻¹ region of the IR and Raman spectra, will be replaced by a C-D stretching vibration at a lower frequency, approximately in the 2100-2200 cm⁻¹ region. This significant and predictable shift provides clear evidence for the successful deuteration. whiterose.ac.ukresearchgate.net

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy, particularly Fourier-transform microwave (FT-MW) spectroscopy, is a high-resolution technique used to determine the precise three-dimensional structure of molecules in the gas phase. ox.ac.uk This method has been successfully applied to study the conformational preferences of unlabeled fructose. acs.orgresearchgate.net

In the gas phase, free from solvent interactions, fructose has been found to exist predominantly in a single, conformationally locked β-pyranose form. acs.orgresearchgate.netcolostate.edu This stability is attributed to a cooperative network of intramolecular hydrogen bonds. acs.orgresearchgate.net

A rotational spectroscopy study of this compound would be highly informative. The precise changes in the rotational constants upon isotopic substitution at the C-3 position would allow for the unambiguous determination of the atomic coordinates of the hydrogen at that position within the principal axis system of the molecule. This provides a powerful validation of the gas-phase structure determined for the parent molecule. Such an analysis would definitively confirm the conformational preferences of isolated this compound and provide further insight into the intramolecular forces that govern its structure. ox.ac.uk

Investigations into Fructose Metabolism and Biochemical Pathways Using D Fructose 3 D

Tracing Carbon Flux through Glycolytic and Gluconeogenic Pathways

The primary route for fructose (B13574) metabolism, mainly in the liver, involves its conversion into triose phosphates, which can then enter either glycolysis (for energy production) or gluconeogenesis (for glucose synthesis). The use of D-Fructose-3-d is instrumental in quantifying the flux through these competing pathways.

Intermediary Metabolism of Fructose-Derived Triose Phosphates

Upon entering a hepatocyte, fructose is first phosphorylated by fructokinase (or ketohexokinase) to form Fructose-1-Phosphate (B91348). Subsequently, the enzyme Aldolase (B8822740) B cleaves Fructose-1-Phosphate into two three-carbon molecules: Dihydroxyacetone Phosphate (B84403) (DHAP) and Glyceraldehyde. The deuterium (B1214612) label from this compound is specifically transferred to the Glyceraldehyde molecule. This labeled Glyceraldehyde is then phosphorylated by triokinase to form Glyceraldehyde-3-Phosphate (GA3P).

These fructose-derived triose phosphates, DHAP and the now-labeled GA3P, enter the glycolytic and gluconeogenic pathways at a point that bypasses the main rate-limiting step of glycolysis, which is regulated by phosphofructokinase. nih.gov This unregulated entry can lead to a rapid increase in the pool of triose phosphates. nih.gov By tracking the deuterium label from this compound into downstream metabolites, researchers can follow the fate of these triose phosphates. For instance, the label's appearance in pyruvate (B1213749) and lactate (B86563) indicates glycolytic flux, while its incorporation into glucose signifies gluconeogenic activity. frontiersin.orgpnas.org The pathways for fructose-derived carbons are dependent on the cell's energy status; in a starved state, they are preferentially routed towards gluconeogenesis, whereas in a fed state, they contribute more to glycolysis and lipid synthesis. nih.gov

Substrate Utilization and Differential Metabolic Fates in Isolated Systems

Studies in isolated systems, such as perfused livers or cultured hepatocytes, allow for a controlled examination of substrate metabolism. In such systems, deuterated fructose has been used to demonstrate its rapid uptake and turnover in the liver compared to glucose. nih.gov For example, one study using deuterated fructose in mice found a more than two-fold higher initial uptake and a 2.5-fold faster decay of the fructose signal in the liver compared to an equivalent dose of deuterated glucose. frontiersin.orgresearchgate.net

The metabolic fate of fructose-derived triose phosphates can be directed toward several outcomes, including the production of glucose, glycogen (B147801), and lactate. frontiersin.org Isotopic tracer studies have shown that in human adipocytes, fructose can be metabolized in the TCA cycle and stimulates anabolic processes, including the synthesis of glutamate (B1630785) and fatty acids. nih.gov The specific labeling in this compound would enable precise quantification of the contribution of the C1-C2-C3 unit of fructose to these various metabolic endpoints in isolated cellular models.

Elucidation of De Novo Lipogenesis Pathways

Fructose is recognized as a more potent inducer of de novo lipogenesis (DNL)—the synthesis of fatty acids from non-lipid precursors—than glucose. nih.govresearchgate.netcapes.gov.br This is largely because its rapid, unregulated catabolism provides a large pool of three-carbon precursors for fatty acid synthesis. nih.govcapes.gov.br The process of DNL converts excess carbohydrates into fatty acids, which are then esterified into triglycerides. nih.gov

The deuterium label from this compound, which is incorporated into Glyceraldehyde-3-Phosphate, can be traced through the lower part of glycolysis to pyruvate. Pyruvate then enters the mitochondria and is converted to Acetyl-CoA, the fundamental building block for DNL. By tracking this label into newly synthesized fatty acids, such as palmitate, researchers can quantify the direct contribution of fructose carbons to fat production. physiology.orgmdpi.com Studies have demonstrated that fructose consumption dose-dependently increases DNL. physiology.org While direct studies using this compound are limited, related tracer studies have established the principles for quantifying these pathways. For instance, in human adipocytes, [U-¹³C₆]-d-fructose was shown to robustly increase the formation of intracellular palmitate. nih.gov

Examination of the Polyol Pathway with Deuterated Substrates

The polyol pathway consists of two enzymatic steps: aldose reductase converts glucose to sorbitol, and sorbitol dehydrogenase subsequently converts sorbitol to fructose. plos.org This pathway is particularly active in hyperglycemic conditions and is implicated in diabetic complications. plos.orgnih.gov While this pathway produces endogenous fructose, deuterated substrates can be used to study its dynamics.

Using deuterated glucose ([¹³C]-glucose), it has been shown that the polyol pathway is functional and leads to the synthesis of labeled sorbitol and fructose. plos.org Conversely, this compound can be used to investigate the reversibility of the sorbitol dehydrogenase reaction and to study the activity of D-ketose 3-epimerases, which convert D-fructose to the rare sugar D-allulose (D-psicose) via epimerization at the C-3 position. vulcanchem.comscirp.orgresearchgate.net The deuterium at C-3 makes this compound an ideal probe for studying the mechanism of these epimerases, as breaking the carbon-deuterium bond can be the rate-determining step, allowing for the measurement of kinetic isotope effects. vulcanchem.com

Quantification of Specific Metabolic Conversion Rates via Isotopic Tracing Methodologies

Isotopic tracers are essential for measuring the rates of metabolic conversion from one molecule to another in vivo. unil.ch By introducing a labeled substrate like this compound and measuring the appearance of the label in various products over time using techniques such as mass spectrometry or NMR spectroscopy, absolute metabolic fluxes can be determined. pnas.orgnih.govnih.gov

Human studies using ¹³C-labeled fructose have quantified its metabolic fate:

Conversion to Glucose : Approximately 41% of ingested fructose is converted to glucose within 3 to 6 hours.

Oxidation : About 45% of ingested fructose is oxidized for energy over a similar period in non-exercising individuals.

Conversion to Lactate : Roughly 25% of ingested fructose can be converted to lactate within a few hours.

While these studies used ¹³C-fructose, the methodology is directly applicable to tracers like this compound to refine the understanding of these conversion rates. The deuterium label allows for complementary detection methods and can provide insights into kinetic isotope effects that may influence these rates. acs.org

Comparative Metabolism of this compound with Unlabeled Fructose and Other Hexoses

The metabolism of fructose differs significantly from that of glucose. Fructose uptake and its subsequent conversion to triose phosphates in the liver are not regulated by the cell's energy status in the same way glucose metabolism is. frontiersin.orgnih.gov This leads to a much faster turnover of fructose compared to glucose. frontiersin.orgresearchgate.net

In direct comparisons using deuterated tracers, fructose demonstrates a much higher initial uptake and faster turnover in the liver than glucose. researchgate.net Studies in mice using deuterated hexoses showed that intravenous administration of deuterated fructose led to a more rapid increase in deuterated water (a product of metabolism) than did deuterated glucose, confirming a faster metabolic rate for fructose. frontiersin.org

Enzymatic Reaction Mechanism Elucidation with D Fructose 3 D

Probing Stereospecificity and Regioselectivity of Fructose-Interacting Enzymes

Enzymes are known for their high degree of specificity, often distinguishing between stereoisomers and catalyzing reactions at a single, specific position within a substrate. The use of D-fructose-3-d is invaluable for probing the stereospecificity and regioselectivity of enzymes that act on fructose (B13574).

Stereospecificity refers to an enzyme's ability to distinguish between stereoisomers. While this compound is not a different stereoisomer from D-fructose, the deuterium (B1214612) label can be used to trace the fate of the atom at the C-3 position during a reaction. For enzymes that catalyze reactions involving the C-3 center, such as epimerases that convert D-fructose to its C-3 epimer, D-allulose (also known as D-psicose), the use of this compound can confirm that the enzymatic action is indeed focused on this specific stereocenter. vulcanchem.comresearchgate.net For instance, if an enzyme specifically abstracts the hydrogen at C-3, the use of this compound would allow researchers to follow the transfer of deuterium, confirming the stereochemical course of the reaction.

Regioselectivity is the preference of an enzyme to catalyze a reaction at a specific position on the substrate. Many enzymes that interact with fructose, such as kinases and aldolases, must recognize the sugar in a specific orientation within the active site. This compound can be used to ascertain whether the enzyme's binding and catalytic action are exclusively directed at a particular region of the fructose molecule. For example, in the case of a hypothetical transferase that acts on the C-3 hydroxyl group, the presence of deuterium at C-3 could potentially influence binding affinity or the reaction rate, providing evidence for the enzyme's regioselectivity. By comparing the enzyme's activity with D-fructose versus this compound, researchers can infer the importance of the C-3 position for substrate recognition and catalysis.

Kinetic Isotope Effect (KIE) Studies on Fructose-Modifying Enzymes

The kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms and is observed when an atom at a position involved in bond-breaking or bond-making in the rate-determining step of a reaction is replaced by one of its isotopes. vulcanchem.com The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, which can lead to a different reaction rate.

Primary Kinetic Isotope Effect (kH/kD > 1): A primary KIE is observed when the bond to the isotope is broken or formed in the rate-limiting step. For an enzyme like aldolase (B8822740) , which in its reverse reaction catalyzes the formation of a C-C bond between dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) to form fructose-1,6-bisphosphate, a reaction involving the C-3 of the fructose backbone, a primary KIE would be expected if the C-H bond cleavage at this position is rate-limiting. However, studies on aldolase have often shown that the chemical step is not always the slowest step.

Secondary Kinetic Isotope Effect (kH/kD ≠ 1): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond cleavage but is adjacent to the reacting center. This effect is typically smaller than a primary KIE and provides information about changes in the hybridization state of the carbon atom during the transition state.

An inverse KIE (kH/kD < 1) is often observed when the hybridization of the carbon changes from sp2 to sp3 in the transition state.

A normal KIE (kH/kD > 1) can be seen when the hybridization changes from sp3 to sp2.

For fructokinase , which phosphorylates fructose at the C-1 or C-6 position, a secondary KIE might be observed with this compound. This would indicate that conformational changes around the C-3 position influence the binding or catalytic steps, even though the reaction occurs elsewhere on the molecule.

Below is an illustrative table of hypothetical KIE data for fructokinase and aldolase with this compound, as specific experimental data is not widely available.

| Enzyme | Substrate | KIE Type | Hypothetical kH/kD | Implication |

| Fructokinase | This compound | Secondary | 1.05 | A small normal KIE could suggest a more open transition state around the C-3 position, potentially due to conformational changes upon substrate binding. |

| Aldolase (cleavage) | Fructose-1,6-bisphosphate-3-d | Primary | 3.5 | A significant primary KIE would indicate that the C-H(D) bond cleavage at C-3 is a major rate-determining step in the aldol (B89426) cleavage reaction. |

| Aldolase (cleavage) | Fructose-1,6-bisphosphate-3-d | Secondary | 0.95 | A small inverse KIE could suggest that the C-3 carbon becomes more sterically crowded in the transition state, consistent with a change from sp2-like (enamine intermediate) to sp3 hybridization. |

This table is for illustrative purposes to demonstrate the application of KIE studies and does not represent published experimental data.

The magnitude of the KIE provides crucial insights into the transition state of an enzymatic reaction. A large primary KIE suggests a transition state where the hydrogen/deuterium is being transferred, and the bond is significantly broken. A smaller KIE may indicate that the transition state is either very early (reactant-like) or very late (product-like), or that the motion of the hydrogen is not fully independent of other atomic motions.

For example, in the aldolase reaction, the mechanism involves the formation of a Schiff base or a metal-stabilized enolate, followed by C-C bond cleavage. If the use of fructose-1,6-bisphosphate deuterated at C-3 resulted in a significant primary KIE, it would strongly support the C-H bond cleavage as the rate-limiting step. Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that other steps, such as product release or a conformational change, are the slow steps in the catalytic cycle. vulcanchem.com

Secondary KIEs are also instrumental in defining the geometry of the transition state. An inverse secondary KIE in a reaction involving this compound would point to a more constrained transition state at the C-3 carbon, providing valuable data for computational modeling of the enzyme's active site and catalytic mechanism.

Primary and Secondary Deuterium KIEs in Fructokinase and Aldolase Reactions

Investigation of Allosteric Regulation and Enzyme-Substrate Interactions using Deuterated Fructose

Allosteric regulation occurs when the binding of a molecule at one site on an enzyme affects the activity at another, distant site. Fructose derivatives are known allosteric regulators of several key metabolic enzymes, such as pyruvate (B1213749) kinase, which is activated by fructose-1,6-bisphosphate.

While this compound itself is not a known allosteric effector, it can be used as a tool to study enzyme-substrate and enzyme-effector interactions through techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). In HDX-MS, the exchange of backbone amide hydrogens with deuterium from the solvent is monitored. The rate of exchange provides information about the protein's conformation and dynamics.

By comparing the HDX profile of an enzyme in the presence of D-fructose versus this compound, subtle differences in protein conformation and flexibility upon substrate binding could be detected. If the deuterium at C-3 were to alter the network of hydrogen bonds within the active site, this could lead to measurable changes in the exchange rates of nearby amide protons.

Furthermore, if this compound were used to generate an allosteric effector, such as fructose-1,6-bisphosphate-3-d, its binding to an allosteric enzyme like pyruvate kinase could be studied. Comparing the conformational changes induced by the deuterated versus non-deuterated effector could reveal how interactions at the C-3 position of the effector molecule contribute to the allosteric signal transmission from the regulatory site to the active site. nih.gov

Characterization of Multi-Enzyme Cascade Systems Involving Fructose-3-d

Multi-enzyme cascade reactions, where the product of one enzyme becomes the substrate for the next, are common in both biological systems and biotechnological applications. This compound can be a valuable tracer in such systems to follow the flow of metabolites and to identify potential bottlenecks.

For example, in a cascade designed to produce a rare sugar like D-psicose from fructose, this compound could be used as the starting material. nih.gov The first enzyme, a D-psicose 3-epimerase, would convert this compound to D-psicose. Subsequent enzymes in the cascade could then act on the D-psicose. By analyzing the deuterium content in the final product and any intermediates, researchers can verify the pathway and assess the efficiency of each enzymatic step.

A hypothetical multi-enzyme system is outlined below:

| Step | Enzyme | Reaction | Role of this compound |

| 1 | Fructokinase | This compound + ATP → D-Fructose-6-phosphate-3-d + ADP | Tracing the initial phosphorylation step. |

| 2 | Phosphofructokinase | D-Fructose-6-phosphate-3-d + ATP → D-Fructose-1,6-bisphosphate-3-d + ADP | Following the second phosphorylation. |

| 3 | Aldolase | D-Fructose-1,6-bisphosphate-3-d → DHAP + G3P-1-d | Determining the fate of the deuterium label in the cleavage products. |

This table is for illustrative purposes.

Such studies are crucial for metabolic engineering and the design of efficient biocatalytic processes. The use of this compound allows for precise tracking of the carbon skeleton and its transformations through complex metabolic networks. researchgate.net

Enzyme Kinetics (Vmax, Km) in the Presence of this compound

The fundamental kinetic parameters of an enzyme, the maximum velocity (Vmax) and the Michaelis constant (Km), can be influenced by isotopic substitution in the substrate. Comparing the kinetics of an enzyme with D-fructose and this compound can provide further evidence for the role of the C-3 position in the enzymatic reaction.

Km: A measure of the substrate concentration at which the reaction rate is half of Vmax, often reflecting the enzyme's affinity for the substrate. A change in Km upon deuteration at C-3 would suggest that this position is important for substrate binding or for the initial steps of the catalytic process that influence the apparent affinity.

The following table illustrates hypothetical kinetic data that could be obtained for fructokinase and aldolase.

| Enzyme | Substrate | Hypothetical Km (mM) | Hypothetical Vmax (U/mg) | Potential Interpretation |

| Fructokinase | D-Fructose | 0.5 | 150 | Baseline kinetics with the natural substrate. |

| Fructokinase | This compound | 0.6 | 145 | A slight increase in Km and a slight decrease in Vmax might indicate that the C-3 position subtly influences binding and catalysis, possibly through conformational effects. |

| Aldolase (synthesis) | D-Fructose-1,6-bisphosphate | 0.01 | 25 | Baseline kinetics for the natural product. |

| Aldolase (synthesis) | D-Fructose-1,6-bisphosphate-3-d | 0.01 | 18 | No change in Km but a decrease in Vmax would suggest that the C-3 position is not critical for binding but is involved in the rate-limiting chemical step. |

This table is for illustrative purposes and does not represent published experimental data.

Deuterium Isotope Effects in Non Enzymatic Reactions of D Fructose 3 D

Mutarotation Kinetics and Mechanisms in Deuterated Solvents

Mutarotation is the process by which the different tautomeric forms of a sugar interconvert in solution until equilibrium is reached. nih.gov For D-fructose, this equilibrium is complex, involving β-D-fructopyranose, β-D-fructofuranose, α-D-fructofuranose, and other minor forms. vulcanchem.comresearchgate.net The process largely involves pyranose-furanose interconversion. nih.govnist.gov

Studies comparing the mutarotation rates of sugars in water (H₂O) and deuterium (B1214612) oxide (D₂O) reveal significant solvent isotope effects, which provide clues about the reaction mechanism. The mutarotation of β-D-fructose is subject to general acid-base catalysis and proceeds through concurrent reactions, each with a distinct isotope effect. nih.govnist.govnih.gov A striking parallel has been observed between the isotope effects for the mutarotation of β-D-fructose and those for α-D-glucose (an α-β pyranose anomerization), suggesting that the rate-determining steps in both reactions are similar and likely involve acyclic intermediates. nih.govnih.gov

The kinetic isotope effects (kH/kD), representing the ratio of the reaction rate in H₂O to that in D₂O, vary depending on the catalyst. For both fructose (B13574) and glucose, the effect is lowest for the acid-catalyzed reaction and highest for the water-catalyzed reaction. nih.govnih.gov This indicates that a proton transfer is a key part of the rate-determining step.

Interactive Data Table: Kinetic Isotope Effects (kH/kD) for β-D-Fructose Mutarotation at 20°C

| Catalyst | Reaction Type | kH/kD Value | Reference |

| H₃O⁺/D₃O⁺ | Acid-Catalyzed | 1.39 | nih.govnih.gov |

| H₂O/D₂O | Water-Catalyzed | 3.87 | nih.govnih.gov |

| Acetate (B1210297) Buffer | Base-Catalyzed | 1.92 | nih.govnih.gov |

This table summarizes the observed kinetic isotope effects for the mutarotation of β-D-fructose in H₂O versus D₂O under different catalytic conditions. The values show the significant role of the solvent and catalyst in the reaction mechanism.

The mechanism for the acid-catalyzed mutarotation is thought to involve a rapid, reversible protonation of the ring oxygen, followed by a rate-determining ring-opening step. nist.gov The base-catalyzed mechanism involves the removal of a proton from the anomeric hydroxyl group, also leading to an acyclic intermediate. nih.gov The large isotope effect observed in the water-catalyzed reaction suggests a concerted mechanism where a water molecule acts as both an acid and a base to facilitate the ring opening.

Non-Enzymatic Glycation and Maillard Reaction Studies with Deuterated Fructose

Non-enzymatic glycation, also known as the Maillard reaction, is a complex series of reactions between the carbonyl group of a reducing sugar and the amino group of an amino acid, peptide, or protein. nih.govwikipedia.org Fructose is a more potent glycating agent than glucose, with some studies suggesting it has approximately ten times the glycation activity. wikipedia.orgnih.gov This reaction cascade leads to the formation of Amadori products, and subsequently, a diverse range of compounds known as Advanced Glycation Endproducts (AGEs). nih.govmedwinpublishers.com

The use of specifically deuterated fructose, such as D-fructose-3-d, is a critical tool for investigating the intricate pathways of the Maillard reaction. The initial steps are believed to occur more rapidly with fructose than with glucose. nih.gov One of the key intermediates in the degradation of the initial fructosamine (B8680336) adduct is 3-deoxyglucosone (B13542) (3-DG). medwinpublishers.comucsf.edu The formation of 3-DG involves the elimination of the hydroxyl group from the C-3 position of the fructose backbone.

Furthermore, fructose can be phosphorylated in vivo to fructose-3-phosphate, which is itself a potent glycating agent and can be degraded to 3-deoxyglucosone. ucsf.edu Studying the reactions of this compound can help differentiate and quantify the various pathways leading to AGE formation, distinguishing between pathways that involve direct elimination from the C-3 position and those that might proceed through other intermediates. ucsf.edu

Solvent Effects on Reaction Pathways and Product Distribution

The solvent environment plays a crucial role in directing the reaction pathways of fructose dehydration and degradation, leading to vastly different product distributions. nih.govacs.orgrsc.org Kinetic investigations of non-catalytic fructose reactions in different solvents such as dimethyl sulfoxide (B87167) (DMSO), water, and methanol (B129727) have demonstrated this strong solvent dependency. nih.govacs.org

In DMSO, D-fructose is efficiently converted to 5-hydroxymethylfurfural (B1680220) (5-HMF). nih.govacs.org Molecular dynamics simulations suggest that DMSO preferentially coordinates around the fructose and HMF molecules, shielding them from side reactions like rehydration and polymerization into humins. bohrium.comosti.gov In contrast, reactions in water produce 5-HMF, but it is quickly rehydrated to formic acid and levulinic acid. nih.govacs.org The reaction in methanol yields different products altogether, primarily anhydro-D-fructoses. nih.govacs.org

The use of deuterated solvents, particularly D₂O, provides further mechanistic insights. Studies of fructose dehydration in D₂O have shown that there is little to no deuterium incorporation into the resulting 5-HMF. rsc.org This finding strongly supports a cyclic reaction mechanism, as acyclic pathways would involve keto-enol tautomerism that should lead to deuterium exchange with the solvent. rsc.org

Combining a specifically labeled substrate like this compound with different deuterated and non-deuterated solvents would allow for highly detailed mechanistic studies. For example, reacting this compound in D₂O could help track the fate of the C-3 deuterium, confirming whether it is retained, eliminated, or exchanged during the formation of various products, thereby mapping the reaction pathways with greater precision.

Interactive Data Table: Product Distribution from D-Fructose Reactions in Various Solvents

| Solvent | Major Products | Reaction Rate | Reference |

| Dimethyl Sulfoxide (DMSO) | 5-Hydroxymethylfurfural (5-HMF) | Very Fast (minutes) | nih.govacs.org |

| Water (H₂O) | 5-HMF, Formic Acid, Levulinic Acid, 1,2,4-Benzenetriol, Polymers | Slow (hours) | nih.govacs.org |

| Methanol (CH₃OH) | Anhydro-D-fructoses | Slow (hours) | nih.govacs.org |

This table illustrates the profound effect of the solvent on the products formed from the non-enzymatic reactions of D-fructose.

Deuterium Exchange Studies at the C-3 Position

Deuterium exchange studies are fundamental for understanding reactions that involve the making and breaking of carbon-hydrogen bonds. libretexts.org For D-fructose, the hydrogen atom at the C-3 position is adjacent to the ketone group at C-2, making it susceptible to exchange under certain conditions via enolization. The non-enzymatic interconversion of sugars in solution, known as the Lobry de Bruyn-Alberda van Ekenstein transformation, proceeds through enediol intermediates under both acidic and basic conditions. researchgate.net

Formation of a 2,3-enediol intermediate would provide a direct pathway for the exchange of the hydrogen (or deuterium) at the C-3 position with the solvent. By conducting the reaction of this compound in a protic, non-deuterated solvent (like H₂O) and monitoring the loss of deuterium from the C-3 position over time (e.g., using NMR spectroscopy), it is possible to measure the rate of 2,3-enolization. Conversely, reacting unlabeled D-fructose in a deuterated solvent (like D₂O) and monitoring the incorporation of deuterium at the C-3 position provides similar kinetic information.

The C-D bond is stronger than the C-H bond, so the rate of deprotonation at C-3 to form the enediol will be slower for this compound than for unlabeled fructose, exhibiting a primary kinetic isotope effect. This makes this compound an excellent substrate for quantifying the kinetics of intermediate formation. While much of the acid-catalyzed isomerization between glucose and fructose is believed to occur via a 1,2-hydride shift within an acyclic intermediate, the potential for competing enolization pathways can be assessed using deuterium exchange studies. researchgate.net Such studies are crucial for building a complete picture of the complex web of non-enzymatic reactions that sugars undergo in solution.

Advanced Analytical Methodologies for D Fructose 3 D and Its Metabolic Products

Quantitative ¹H and ¹³C NMR Spectroscopic Analysis for Isotopic Abundance and Positional Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and dynamics of molecules. In the context of metabolic studies involving D-fructose-3-d, both proton (¹H) and carbon-13 (¹³C) NMR are invaluable for assessing isotopic abundance and the specific positions of deuterium (B1214612) enrichment.

Quantitative NMR (qNMR) allows for the precise measurement of the concentration of analytes by comparing the integral of a signal from the analyte to that of a known standard. ox.ac.uk This method is crucial for determining the amount of this compound and its metabolites in a sample.

¹H NMR Spectroscopy: While ¹H NMR is fundamental for structural elucidation, its direct application for quantifying this compound can be complex due to the presence of multiple anomeric forms of fructose (B13574) in solution. However, it is instrumental in positional analysis of deuterium enrichment in metabolic products. For instance, in studies of hepatic glycogen (B147801) synthesis, ²H NMR (a specialized form of ¹H NMR for deuterium) is used to measure the ²H-enrichment at specific positions of glucose units derived from deuterated precursors. nih.govresearchgate.net This provides insights into the metabolic pathways utilized, such as the direct and indirect pathways of glycogen synthesis. nih.govresearchgate.net

¹³C NMR Spectroscopy: ¹³C NMR is particularly well-suited for determining the intramolecular distribution of ¹³C isotopes. nih.gov While the natural abundance of ¹³C is low (about 1.1%), its signals provide a clear window into the carbon skeleton of molecules. In studies involving ¹³C-labeled fructose, NMR can track the flow of carbon atoms through metabolic pathways. nih.gov For example, the analysis of ¹³C isotopomer populations in plasma glucose derived from [U-¹³C]fructose has revealed alternative pathways for fructose metabolism. nih.gov The development of specialized techniques and derivatization methods, such as the conversion of glucose to 3,5,6-triacetyl-1,2-O-isopropylidene-alpha-D-glucofuranose (TAMAGF), has improved the precision of site-specific ¹³C analysis. nih.gov

Key Research Findings from NMR Analysis:

| Analytical Technique | Analyte | Key Finding |

| ²H NMR | Hepatic Glycogen | In mice fed with fructose, glycogen synthesis is dominated by triose-phosphate sources (60 ± 2%), with smaller contributions from the Krebs cycle (14 ± 1%) and the direct pathway (26 ± 2%). nih.gov |

| ¹³C NMR | Plasma Glucose from [U-¹³C]fructose | Evidence of a direct pathway from fructose to fructose 1,6-bisphosphate, bypassing fructose-1-phosphate (B91348) aldolase (B8822740), was discovered. nih.gov This pathway accounts for a significant portion of hepatic fructose conversion to glucose. nih.gov |

| ¹³C NMR | Glucose | A method for determining the internal ¹³C distribution in glucose at natural abundance with high precision was developed, which can also be applied to fructose and the fructose moiety of sucrose. nih.gov |

High-Performance Liquid Chromatography (HPLC) Coupled with Isotope Ratio Mass Spectrometry (IRMS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. When coupled with Isotope Ratio Mass Spectrometry (IRMS), it becomes a formidable tool for the precise measurement of isotopic ratios in specific, separated compounds. This hyphenated technique, HPLC-IRMS, is particularly valuable for studying the metabolism of isotopically labeled substances like this compound. nih.goveconomie.gouv.froiv.int

The HPLC system separates the deuterated fructose and its metabolites from other components in a biological sample. The eluent from the HPLC is then introduced into the IRMS. A crucial component in this setup is the interface, which converts the organic molecules into a gas (typically CO₂) that can be analyzed by the mass spectrometer. economie.gouv.froiv.int The IRMS then measures the ratio of the heavy isotope (e.g., ¹³C or inferred from deuterium's influence) to the light isotope (¹²C), providing a precise measure of isotopic enrichment. economie.gouv.fr

This technique offers high sensitivity and accuracy, allowing for the detection of even small variations in isotopic composition. researchgate.net It is widely used in food authenticity studies, for example, to detect the adulteration of honey with C4 sugars (like corn syrup) by analyzing the ¹³C/¹²C ratios of individual sugars like fructose and glucose. researchgate.netsir-lab.comthermofisher.com

Research Findings from HPLC-IRMS:

| Application Area | Finding |

| Wine Authentication | HPLC-co-IRMS can simultaneously determine the ¹³C isotope ratios of glucose, fructose, glycerol, and ethanol (B145695) in wines. nih.govoiv.int |

| Honey Adulteration | The technique reliably detects the addition of C3 (beet sugar) and C4 (cane sugar, HFCS) sugars to honey, even at low levels (1-10% detection limit). researchgate.netsir-lab.com |

| Lemon Juice Authenticity | Analysis of ¹³C values in organic acids, glucose, and fructose can reveal the addition of exogenous "C4" type sugars or acids. economie.gouv.fr |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures. mdpi.commdpi.com For the analysis of non-volatile metabolites like this compound and its metabolic products, a chemical derivatization step is required to increase their volatility. mdpi.comresearchgate.netresearchgate.net

In a typical GC-MS workflow, the sample is first derivatized, often through oximation followed by silylation or acetylation. nih.govnih.gov The derivatized sample is then injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

GC-MS offers high sensitivity, peak resolution, and reproducibility, making it a popular choice for metabolite profiling. mdpi.comtandfonline.comillinois.edu The fragmentation patterns observed in the mass spectra can provide structural information and help identify unknown metabolites. For deuterated compounds like this compound, the mass shift in the molecular ion and its fragments confirms the presence and can help determine the position of the deuterium atoms.

Key Aspects of GC-MS in Deuterated Fructose Analysis:

| Derivatization Method | Ionization Technique | Key Observation |

| Methyloxime peracetate | Electron Impact (EI) | A unique C1-C2 fragment is formed from glucose, while a C1-C3 fragment is formed from keto-hexoses like fructose. nih.govnih.gov |

| Methyloxime peracetate | Chemical Ionization (CI) | Characteristic loss of acetate (B1210297) (M-60) or ketene (B1206846) (M-42) is observed for both glucose and fructose derivatives. nih.govnih.gov |

Capillary Electrophoresis and Ion Chromatography for Separation of Deuterated Species

While HPLC and GC are the most common separation techniques coupled with mass spectrometry for metabolite analysis, other methods like Capillary Electrophoresis (CE) and Ion Chromatography (IC) offer unique advantages for the separation of deuterated species.

Capillary Electrophoresis (CE): CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the charge and size of the molecule. This technique is known for its high separation efficiency, short analysis times, and low sample and reagent consumption. For charged metabolites of this compound, such as sugar phosphates, CE can provide excellent separation. Coupling CE with mass spectrometry (CE-MS) allows for the sensitive detection and identification of these deuterated metabolites.

Ion Chromatography (IC): IC is a form of liquid chromatography that uses an ion-exchange resin to separate ions and polar molecules based on their charge. It is particularly well-suited for the analysis of anions and cations. In the context of this compound metabolism, IC can be used to separate and quantify charged metabolic intermediates.

Both CE and IC provide alternative separation mechanisms to HPLC and GC, which can be advantageous for resolving complex mixtures of metabolites that are difficult to separate by other means.

Development and Application of Biosensors and Enzymatic Assays Tailored for Specific Deuterated Fructose Forms

Biosensors and enzymatic assays offer highly specific and often rapid methods for the detection and quantification of target molecules. While many of these assays are developed for naturally occurring fructose, the principles can be adapted for the detection of deuterated forms.

Enzymatic Assays: These assays utilize the high specificity of enzymes to catalyze a reaction involving the target analyte. For fructose, common enzymatic assays involve a series of coupled reactions that ultimately lead to a change in absorbance or fluorescence, which can be measured spectrophotometrically. r-biopharm.comneogen.comnzytech.com For example, the determination of D-fructose can be achieved through a series of reactions involving hexokinase, phosphoglucose (B3042753) isomerase, and glucose-6-phosphate dehydrogenase, leading to the production of NADPH, which can be measured at 340 nm. nzytech.com While these assays are typically designed for total fructose, they can be used to measure the concentration of this compound if it is the primary form of fructose present.

Biosensors: An electrochemical biosensor for D-fructose can be fabricated by immobilizing an enzyme, such as D-fructose dehydrogenase, onto an electrode. kyoto-u.ac.jp The enzyme specifically oxidizes D-fructose, and the resulting electron transfer can be measured as a current. This provides a direct and sensitive measure of the fructose concentration. kyoto-u.ac.jp Other types of biosensors, such as those based on fluorescence, often utilize boronic acids, which can bind to the diol groups of sugars like fructose. mdpi.comnih.govacs.orgrsc.org This binding event can trigger a change in the fluorescence properties of the sensor molecule. acs.orgrsc.org While not inherently specific to deuterated forms, these biosensors can be used in controlled experiments where this compound is the analyte of interest. The development of biosensors with modified recognition elements could potentially lead to sensors that can differentiate between deuterated and non-deuterated forms.

Comparison of Fructose Biosensors:

| Biosensor Type | Principle | Key Advantage |

| Electrochemical (Amperometric) | Enzyme-catalyzed oxidation of fructose with direct electron transfer to an electrode. kyoto-u.ac.jpsunatimur.com | High sensitivity and potential for calibration-free measurement. kyoto-u.ac.jp |

| Fluorescent (Boronic Acid-based) | Binding of fructose to a boronic acid receptor causes a change in fluorescence. mdpi.comnih.govacs.org | High sensitivity and suitability for in-situ monitoring. mdpi.com |

Computational and Theoretical Modeling of D Fructose 3 D Systems

Quantum Mechanical Calculations (DFT, Ab Initio) for Structural Prediction and Conformational Energetics

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for predicting the geometric structures and energetic landscapes of molecules. For D-fructose, these calculations have been crucial in understanding its conformational preferences. ox.ac.uknih.govacs.org The introduction of a deuterium (B1214612) atom at the C3 position (D-fructose-3-d) is not expected to significantly alter the electronic structure, but it does subtly influence vibrational frequencies and zero-point energies, which can affect conformational equilibria.

Studies on unlabeled D-fructose have shown that it can exist in various forms, including pyranose and furanose ring structures, as well as an open-chain form. ox.ac.ukacs.org High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), and DFT methods like B3LYP and M06-2X, have been used to determine the relative energies of these conformers. ox.ac.uknih.gov For instance, a combination of Fourier-transform microwave spectroscopy and QM calculations revealed that in the gas phase, D-fructose is conformationally locked into a single dominant β-pyranose structure, stabilized by a network of intramolecular hydrogen bonds. ox.ac.uknih.govacs.org Breaking even one of these hydrogen bonds can destabilize the molecule by more than 10 kJ/mol. nih.govacs.org

The substitution of hydrogen with deuterium at the C3 position would be expected to have a minor, but computable, effect on the relative energies of the different conformers due to the change in the C-D bond's zero-point vibrational energy compared to the C-H bond. While specific computational studies on this compound are not widely available, the principles from studies on other deuterated sugars can be applied. These studies demonstrate that QM methods can accurately predict the subtle energetic differences arising from isotopic substitution.

Table 1: Comparison of Theoretical Methods for Fructose (B13574) Conformational Analysis

| Method | Basis Set | Key Findings | Reference |

| MP2 | maug-cc-pVTZ | Predicts β-pyranose form as the global minimum. | ox.ac.uk |

| M06-2X | 6-311+G(2d,p) | Also suggests β-pyranose as the most stable conformer. | ox.ac.uk |

| B3LYP | 6-311+G(2d,p) | In contrast, pointed to open-chain forms as predominant. | ox.ac.uk |

| HF | 6-31G* | Used for initial geometry optimizations of 72 fructofuranose structures. | acs.org |

This table is interactive. Click on the headers to sort the data.

Molecular Dynamics Simulations of Deuterated Fructose in Diverse Chemical Environments and Enzyme Active Sites

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in various environments over time. acs.orgmetu.edu.trmetu.edu.tr For this compound, MD simulations can provide insights into its behavior in aqueous solutions and within the confines of enzyme active sites. nih.govnih.govresearchgate.net

In aqueous solutions, MD simulations have been used to study the hydration of fructose and its isomers, revealing details about sugar-water and sugar-sugar hydrogen bonding networks. metu.edu.trmetu.edu.tr These simulations show that increasing carbohydrate concentration affects the structure and dynamics of the solution, with glucose generally showing a higher hydration number than fructose. acs.orgmetu.edu.tr The introduction of deuterium at the C3 position in this compound would lead to subtle changes in its interaction with water molecules due to the slightly different vibrational properties and polarizability of the C-D bond compared to the C-H bond. While these effects are minor, they can be captured by carefully parameterized force fields in MD simulations.

MD simulations are also invaluable for understanding how substrates like fructose bind to and are processed by enzymes. nih.govnih.govresearchgate.net For example, simulations have been used to investigate the binding of fructose in the active site of enzymes like fructokinase and aldolase (B8822740) B. nih.govfrontiersin.orgnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for substrate recognition and catalysis. nih.gov In the context of this compound, MD simulations could be employed to explore how the deuterium substitution might affect the dynamics of the sugar within the active site, potentially influencing binding affinity or the positioning of the substrate for reaction. Such simulations have been used to understand the roles of specific amino acid residues in enzymes like ketohexokinase-A by observing changes in fructose coordination upon mutation. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR) for Isotope-Labeled Fructose

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the interpretation of experimental data. researchgate.netfrontiersin.orgacs.org For isotopically labeled molecules like this compound, these predictions are particularly valuable.

The prediction of NMR chemical shifts using QM methods, often DFT, has become a standard tool in structural elucidation. researchgate.netfrontiersin.org The process typically involves geometry optimization of the molecule followed by the calculation of NMR shielding constants. frontiersin.org For complex molecules like fructose, which exist as a mixture of tautomers in solution, this requires calculating the spectra for each conformer and averaging them based on their predicted populations. rsc.org The presence of deuterium at the C3 position in this compound would directly impact both the ¹H and ¹³C NMR spectra. The ¹H signal for the proton at C3 would be absent, and the adjacent carbons and protons would show altered splitting patterns due to the smaller coupling constant of deuterium compared to hydrogen. Computational prediction of these changes can be highly accurate and essential for assigning complex spectra.

Similarly, IR spectra, which are determined by the vibrational modes of a molecule, are sensitive to isotopic substitution. The C-D stretching and bending frequencies are significantly different from those of C-H. QM calculations can predict these vibrational frequencies and their corresponding intensities, providing a theoretical IR spectrum that can be compared with experimental data to confirm the position of the deuterium label.

Table 2: Computational Approaches for Spectroscopic Prediction of Sugars

| Spectroscopy | Method | Key Application | Reference |

| NMR | DFT (GIAO) | Prediction of ¹H and ¹³C chemical shifts and coupling constants. | researchgate.netfrontiersin.org |

| IR | DFT/HF | Calculation of vibrational frequencies and intensities. | researchgate.net |

| Rotational | Ab initio/DFT | Determination of rotational constants for structural analysis. | ox.ac.uknih.govunibo.it |

This table is interactive. Click on the headers to sort the data.

Mechanistic Insights from Computational Studies of Deuterium-Involved Reaction Pathways

Computational studies are instrumental in elucidating the mechanisms of chemical reactions, including those involving isotopically labeled substrates. uchile.clescholarship.org The use of this compound in mechanistic studies, coupled with computational modeling, can provide detailed insights into reaction pathways, transition states, and kinetic isotope effects (KIEs). researchgate.netmdpi.comwikipedia.org

The KIE is a change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org Deuterium KIEs (kH/kD) are particularly informative. A primary KIE (typically > 2) is observed when the C-H bond being broken is at the site of isotopic substitution, while secondary KIEs (closer to 1) occur when the substitution is at a position not directly involved in bond breaking. wikipedia.org

Computational methods, particularly DFT, can be used to model reaction pathways and calculate the energies of reactants, transition states, and products. uchile.clescholarship.org This allows for the theoretical prediction of reaction barriers and KIEs. For example, in the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF), computational studies have helped to map out the complex reaction network and identify key intermediates. uchile.closti.gov If this compound were used in this reaction, a secondary KIE would be expected, and its magnitude, predicted computationally, could help to validate the proposed mechanism and the structure of the transition state.

Similarly, in enzyme-catalyzed reactions, computational modeling of KIEs can distinguish between different mechanistic proposals (e.g., concerted vs. stepwise mechanisms). researchgate.netnih.gov For instance, in the isomerization of glucose to fructose, a hydride shift is the rate-determining step, a finding supported by both experimental KIE data and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations. escholarship.org A similar approach with this compound in relevant enzymatic reactions could clarify the role of the C3 position in the catalytic cycle.

Emerging Research Avenues and Methodological Advancements with D Fructose 3 D

Integration of D-Fructose-3-d in Multi-Omics Research, including Metabolomics and Fluxomics

The integration of stable isotopes like deuterium (B1214612) into metabolomics and fluxomics workflows provides a dynamic view of metabolic processes that is unattainable through simple concentration measurements. This compound serves as a powerful tracer to elucidate the complex fate of fructose (B13574) in central carbon metabolism.

Metabolomics: In metabolomics, deuterated standards are used for the precise quantification of metabolites in complex biological samples. anr.fr While uniformly labeled fructose (e.g., ¹³C₆-Fructose) is common, position-specific deuterium labels like this compound allow for the tracing of specific atoms through metabolic transformations. isotope.comisotope.com When this compound is introduced into a biological system, the deuterium label can be tracked as it appears in downstream metabolites. For instance, the metabolism of fructose proceeds through fructose-1-phosphate (B91348), which is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. The glyceraldehyde is subsequently phosphorylated to glyceraldehyde-3-phosphate (G3P). The position of the deuterium on the original fructose molecule dictates its location in these triose phosphates and, consequently, in metabolites of glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. mdpi.comnih.gov

Fluxomics: Fluxomics, or metabolic flux analysis (MFA), quantifies the rates of metabolic reactions. researchgate.net Isotope tracing experiments are the core of MFA. By supplying this compound and measuring the deuterium enrichment in various intracellular metabolites over time using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can calculate the flux through interconnected metabolic pathways. frontiersin.orgmdpi.com For example, tracing the deuterium from this compound into lactate (B86563) or TCA cycle intermediates like citrate (B86180) and malate (B86768) can reveal the relative contributions of fructose to glycolysis versus gluconeogenesis. nih.govnih.gov This approach is critical for understanding how metabolic networks are rewired in diseases such as cancer and metabolic syndrome. frontiersin.org

A key advantage of using deuterium is that its low natural abundance (approximately 0.015%) means that the administered labeled substrate can be detected with high sensitivity above the natural background. aacrjournals.org

Table 1: Application of Deuterated Fructose in Metabolomics and Fluxomics

| Research Area | Application of Deuterated Fructose | Key Findings Enabled by Isotopic Labeling | Relevant Techniques |

|---|---|---|---|

| Metabolomics | Tracing the metabolic fate of fructose | Elucidation of fructose's contribution to glycolysis, gluconeogenesis, and the pentose phosphate pathway. mdpi.comnih.gov | GC-MS, LC-MS |

| Fluxomics (MFA) | Quantifying reaction rates in central carbon metabolism | Determination of the relative flux of fructose through different metabolic pathways under various conditions (e.g., fed vs. fasted states). frontiersin.orgnih.gov | ¹³C-MFA, Isotope Tracing |

| Comparative Metabolism | Comparing the uptake and turnover of fructose vs. glucose | Studies using deuterated glucose and fructose have shown a higher extraction and faster turnover of fructose in the liver compared to glucose. frontiersin.orgnih.gov | Deuterium Metabolic Imaging (DMI) |

Development of Novel Isotopic Labeling Strategies for Complex Carbohydrates

The synthesis of isotopically labeled carbohydrates, particularly with positional specificity, has historically been a significant challenge, limiting their widespread use. anr.fr However, recent advancements are making compounds like this compound more accessible.

Emerging strategies focus on innovative hydrogen/deuterium exchange (HDX) methods that avoid complex multi-step synthesis from labeled precursors. anr.fr One promising approach involves the use of metallic catalysts to regioselectively exchange hydrogen atoms with deuterium on the carbohydrate scaffold. anr.fr By engineering the surface of these catalysts and employing directing groups, it is possible to achieve highly specific mono- or multi-deuteration of glycosides. anr.fr

Another area of development is the use of in-electrospray HDX-mass spectrometry (in-ESI HDX-MS). researchgate.net This technique allows for the labeling of carbohydrates during the mass spectrometry ionization process, providing a rapid method to probe the structure and conformation of these molecules in solution. researchgate.net While often used to label labile hydroxyl hydrogens, advancements could extend these methods to non-labile C-H bonds.

These novel methods are crucial for producing a diverse library of deuterated carbohydrates, including specifically labeled isomers like this compound. Such a library enables more sophisticated experimental designs in metabolomics and fluxomics, allowing researchers to probe the function of specific enzymes and the flow through specific metabolic branch points with greater precision. rsc.org

Table 2: Modern Strategies for Deuterium Labeling of Carbohydrates

| Labeling Strategy | Description | Advantages |

|---|---|---|

| Catalytic Hydrogen Isotope Exchange (HIE) | Uses metallic catalysts to regioselectively swap hydrogen for deuterium on the carbohydrate backbone. anr.fr | Avoids complex precursor synthesis; allows for specific mono-, multi-, or per-deuteration. anr.fr |

| In-Electrospray HDX-MS | Deuterium labeling occurs during the electrospray ionization process of mass spectrometry. researchgate.net | Rapid analysis; samples the solvated structure of carbohydrates. researchgate.net |

| Enzymatic Synthesis | Utilizes enzymes with known stereospecificity to construct the labeled carbohydrate. | High specificity for label placement. |

Advanced Imaging Techniques Leveraging Deuterium Labeling for Cellular and Subcellular Studies

The minimal isotopic effect and low natural abundance of deuterium make it an ideal probe for non-invasive metabolic imaging. This compound and other deuterated metabolites are being leveraged by powerful techniques like Deuterium Metabolic Imaging (DMI) and Stimulated Raman Scattering (SRS) microscopy to visualize metabolic activity in real-time within living cells and organisms.

Deuterium Metabolic Imaging (DMI): DMI is an MRI-based technique that detects the signal from deuterated compounds administered to a subject. researchgate.netnih.gov It allows for the non-invasive, dynamic tracking of metabolic pathways in vivo. For instance, studies using [6,6'-²H₂]fructose have successfully measured hepatic fructose uptake and its subsequent metabolism into water and other compounds in mouse models. frontiersin.orgnih.gov These studies demonstrated that the liver takes up and processes fructose much more rapidly than glucose. frontiersin.orgnih.gov Applying this compound in DMI studies would allow researchers to specifically follow the fate of the C-3 position, offering a more granular view of fructose catabolism and its role in diseases like non-alcoholic fatty liver disease. anr.fr The technique is seen as robust, versatile, and having strong potential for clinical translation in oncology and metabolic disease research. frontiersin.org

Stimulated Raman Scattering (SRS) Microscopy: SRS is a vibrational imaging technique that can visualize the distribution of specific molecules with high spatial resolution. By tuning into the vibrational frequency of carbon-deuterium (C-D) bonds, SRS microscopy can map the location of deuterated molecules within cells and tissues without the need for fluorescent labels. spiedigitallibrary.org This "label-free" approach offers subcellular resolution, allowing researchers to see, for example, the incorporation of deuterated amino acids or sugars into specific organelles like lipid droplets. spiedigitallibrary.orghumankinetics.com The use of this compound with SRS could reveal hotspots of fructose metabolism within a single cell, providing unprecedented insight into metabolic heterogeneity in tissues. spiedigitallibrary.org

Table 3: Advanced Imaging with Deuterium-Labeled Compounds

| Imaging Technique | Principle | Application with Deuterated Fructose | Resolution |

|---|---|---|---|

| Deuterium Metabolic Imaging (DMI) | MRI-based detection of deuterated metabolites and their downstream products in vivo. researchgate.netnih.gov | Measures organ-level uptake and turnover of fructose; tracks conversion to water and other metabolites. frontiersin.orgnih.gov | Millimeter (Tissue/Organ level) |

| Stimulated Raman Scattering (SRS) Microscopy | Vibrational imaging based on the characteristic C-D bond frequency. spiedigitallibrary.org | Visualizes the distribution of fructose and its metabolites within individual cells and organelles. spiedigitallibrary.orghumankinetics.com | Subcellular |

| Nuclear Reaction Analysis (NRA) | Ion-beam analysis technique that is highly sensitive for detecting deuterium. rsc.org | Quantifies the uptake of deuterated carbohydrates into bacterial cells. rsc.org | Cellular |

Applications in Synthetic Biology and Bioengineering for Enhanced Fructose Production or Derivatization

Synthetic biology aims to design and construct new biological parts, devices, and systems. In the context of fructose metabolism, this involves engineering microorganisms for the efficient production of fructose itself, or for its conversion into valuable bioproducts. This compound and other isotopic tracers are vital for validating and optimizing these engineered pathways.

Pathway Validation and Optimization: When engineering a microbe like Escherichia coli or Corynebacterium glutamicum to produce a chemical from fructose, it is crucial to understand how the carbon flows through the engineered pathways versus native metabolic routes. frontiersin.orgresearchgate.net By feeding the engineered cells this compound and analyzing the labeling patterns of intermediates and the final product, researchers can quantify the efficiency of their synthetic pathway. This is a form of metabolic flux analysis that can identify bottlenecks, competing pathways, or unexpected metabolic rearrangements, guiding further engineering efforts. mdpi.com For example, isotope tracing has been used to analyze engineered pathways that reroute fructose metabolism to increase the yield of L-lysine. frontiersin.orgresearchgate.net

Enhanced Fructose Production: Bioengineering efforts also focus on the enzymatic or whole-cell conversion of abundant, inexpensive sugars like glucose into fructose. Synthetic pathways involving enzymes like D-glucose isomerase and D-allulose 3-epimerase can be constructed in host organisms. frontiersin.org Isotopic tracers are used to trace the conversion and identify rate-limiting steps.

Cell-Free Systems: There is growing interest in using cell-free synthetic systems for bioproduction, which avoids issues related to cell viability and competing metabolic demands. Recently, a cell-free reaction system was developed to regenerate ATP, a universal energy currency for enzymatic reactions, using D-fructose as a low-cost substrate. acs.orgacs.org The system uses a cascade of enzymes, including a phosphoketolase, to theoretically produce 3 moles of ATP per mole of fructose. acs.org Tracers like this compound would be instrumental in optimizing the stoichiometry and productivity of such in vitro biocatalysis systems.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| D-fructose |

| D-glucose |

| Fructose-1-phosphate |

| Dihydroxyacetone phosphate (DHAP) |

| Glyceraldehyde |

| Glyceraldehyde-3-phosphate (G3P) |

| Lactate |

| Citrate |

| Malate |

| ¹³C₆-Fructose |

| [6,6'-²H₂]fructose |

| L-lysine |

| D-allulose |

| D-glucose isomerase |

| D-allulose 3-epimerase |

| ATP (Adenosine triphosphate) |

Q & A

Q. What synthesis methods are employed to produce D-Fructose-3-d, and how is isotopic purity validated?

Answer: this compound is typically synthesized via acid-catalyzed deuterium exchange or enzymatic deuteration. Key steps include:

- Deuterium Incorporation : Use of deuterated solvents (e.g., D₂O) with catalytic acids (e.g., HCl) under controlled temperature (40–60°C) to replace the hydroxyl proton at the C3 position .

- Purification : Chromatographic techniques (e.g., HPLC) isolate the deuterated product from unreacted fructose and byproducts.

- Isotopic Validation : Nuclear Magnetic Resonance (¹H-NMR) to confirm absence of proton signals at C3, coupled with Mass Spectrometry (MS) to verify molecular mass shifts (+1 Da) .

Challenges : Competing side reactions (e.g., over-deuteration) require strict pH and temperature control.

Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?

Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity (detection limits ~0.1 nM) and specificity via selected ion monitoring (SIM) for deuterated isotopes .

- Isotope Ratio Mass Spectrometry (IRMS) : Measures δ²H values to distinguish endogenous vs. tracer-derived fructose .

- Method Validation : Include spike-and-recovery experiments (85–115% recovery acceptable) and inter-day precision tests (CV <10%) to ensure reproducibility .

Advanced Research Questions

Q. How can conflicting metabolic flux data from this compound tracer studies be resolved?

Answer: Contradictions often arise from:

- Isotopic Dilution : Unaccounted intracellular water deuterium exchange. Mitigate by measuring local deuterium enrichment .

- Compartmentalization : Separate cytosolic vs. mitochondrial fluxes using subcellular fractionation or computational modeling (e.g., INCA software) .

- Statistical Reconciliation : Apply Bayesian analysis to integrate flux variability across replicate experiments .

Example : A 2024 study resolved discrepancies in hepatic fructose metabolism by normalizing flux rates to ATP-coupled deuterium retention .

Q. What experimental design considerations are critical for in vivo vs. in vitro this compound studies?

Answer:

Q. How do pH and temperature affect this compound stability during storage and analysis?

Answer:

- Stability Tests : Accelerated degradation studies (e.g., 4°C vs. −80°C storage) show ≤5% deuterium loss at −80°C over 6 months.

- pH Sensitivity : Degradation increases at pH <4 (hydrolysis) or pH >8 (tautomerization). Use neutral buffers (pH 6–7.5) during extraction .

- Detection Optimization : Adjust LC column temperature (25–30°C) to improve peak resolution for deuterated vs. non-deuterated fructose .

Data Contradiction Analysis Framework

Q. Steps to Address Discrepancies :

Variable Audit : Document experimental parameters (pH, temperature, sample handling).

Replication : Repeat experiments with standardized protocols (see ’s replication guidelines).